tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as a building block in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-methoxypiperidin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Scientific Research Applications
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but with a methyl group instead of a methoxy group on the piperidine ring.
tert-Butyl methyl (piperidin-4-yl)carbamate: This compound features a methyl group on the nitrogen atom of the carbamate.
tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate: This compound has a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-methoxypiperidin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10-7-13(17-4)5-8-14-9-6-13/h14H,5-10H2,1-4H3,(H,15,16) |
InChI Key |
IZXAJWVNQXIMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCNCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.